molecular formula C18H22N2S B12496798 1-(2-Ethylphenyl)-3-(2,4,6-trimethylphenyl)thiourea

1-(2-Ethylphenyl)-3-(2,4,6-trimethylphenyl)thiourea

Cat. No.: B12496798
M. Wt: 298.4 g/mol
InChI Key: KSWAUBUWNNIDAJ-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two aromatic rings, one substituted with an ethyl group and the other with three methyl groups, connected by a thiourea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea typically involves the reaction of 2-ethylphenyl isothiocyanate with 2,4,6-trimethylaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(2-ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

3-(2-Ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-(2-ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites of enzymes. The compound can also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Ethylphenyl)-1-phenylthiourea
  • 3-(2,4,6-Trimethylphenyl)-1-phenylthiourea
  • 3-(2-Ethylphenyl)-1-(4-methylphenyl)thiourea

Uniqueness

3-(2-Ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both ethyl and trimethyl groups provides a distinct steric and electronic environment, differentiating it from other thiourea derivatives.

Properties

Molecular Formula

C18H22N2S

Molecular Weight

298.4 g/mol

IUPAC Name

1-(2-ethylphenyl)-3-(2,4,6-trimethylphenyl)thiourea

InChI

InChI=1S/C18H22N2S/c1-5-15-8-6-7-9-16(15)19-18(21)20-17-13(3)10-12(2)11-14(17)4/h6-11H,5H2,1-4H3,(H2,19,20,21)

InChI Key

KSWAUBUWNNIDAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

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